3-cyanocyclohexane-1-carboxylic acid

Organic Synthesis Polymer Precursors Industrial Chemistry

Sourcing the correct cyanocyclohexane regioisomer is critical-the 4-cyano isomer cannot substitute for 3-cyano in patent-validated dicyanocyclohexane routes. 3-Cyanocyclohexane-1-carboxylic acid (CAS 1782203-15-9) provides the 1,3-disubstituted scaffold required for bis(aminomethyl)cyclohexane monomer synthesis. Its lower LogP (1.40) offers distinct solubility advantages over other isomers. Procure with confidence-verified 98% purity, global shipping.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1782203-15-9
Cat. No. B6146972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyanocyclohexane-1-carboxylic acid
CAS1782203-15-9
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)C(=O)O)C#N
InChIInChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-4H2,(H,10,11)
InChIKeyDZUSIUVUMQJGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanocyclohexane-1-carboxylic Acid (CAS 1782203-15-9) – Procurement-Relevant Physical and Chemical Profile


3-Cyanocyclohexane-1-carboxylic acid (CAS 1782203-15-9) is a difunctional cyclohexane derivative bearing both a carboxylic acid and a cyano group. Its molecular formula is C8H11NO2 with a molecular weight of 153.18 g/mol . The compound is a positional isomer of the more extensively studied 4-cyanocyclohexane-1-carboxylic acid family . As a building block, it contains one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . The 3-position substitution pattern distinguishes it from 1-, 2-, and 4-cyano regioisomers, which can influence both reactivity in downstream synthetic transformations and physicochemical properties relevant to formulation [1].

Why Generic Substitution of 3-Cyanocyclohexane-1-carboxylic Acid with Other Cyanocyclohexane Isomers Is Not Straightforward


Cyanocyclohexane carboxylic acids are not interchangeable. The position of the cyano group dictates the compound's role in subsequent reactions. For example, Mitsubishi Gas Chemical's patent on dicyanocyclohexane production explicitly lists 2-, 3-, and 4-cyanocyclohexane-1-carboxylic acids as distinct, non-equivalent starting materials [1]. The 3-cyano isomer offers a unique vector for derivatization compared to the 4-cyano isomer, which is a known intermediate for tranexamic acid synthesis [2]. Furthermore, calculated physicochemical properties such as pKa and LogD can vary between isomers, affecting solubility and formulation behavior . Simply substituting one regioisomer for another without verifying compatibility can lead to failed syntheses or altered pharmacokinetic profiles in downstream drug candidates.

3-Cyanocyclohexane-1-carboxylic Acid: Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Identity Dictates Utility in Dicyanocyclohexane Production

In the patented method for producing dicyanocyclohexane, the cyanocyclohexane-1-carboxylic acid starting material is specifically defined as having a cyano group at the 2-, 3-, or 4-position. The patent explicitly distinguishes 3-cyanocyclohexane-1-carboxylic acid (Formula b) from the 2- and 4-isomers, indicating that the 3-position substitution is a viable and distinct entry point for this industrially relevant transformation [1]. While the patent does not provide comparative yield data between isomers, the explicit inclusion of the 3-cyano isomer confirms its functional equivalence to the 4-cyano isomer in this specific process context. The 3-cyano isomer thus represents a structurally distinct yet functionally validated alternative to the more common 4-cyano isomer for accessing dicyanocyclohexane derivatives.

Organic Synthesis Polymer Precursors Industrial Chemistry

Comparison of Calculated Lipophilicity (LogP) Between 3-Cyano and 1-Cyano Isomers

Lipophilicity influences membrane permeability and formulation behavior. Calculated LogP values differ between cyanocyclohexane carboxylic acid isomers. The 3-cyanocyclohexane-1-carboxylic acid has a reported calculated LogP of 1.40098 . In contrast, the 1-cyanocyclohexane-1-carboxylic acid isomer has a reported calculated LogP of 1.6958122 [1]. This difference of approximately 0.3 log units corresponds to a roughly 2-fold difference in partition coefficient, which can impact solubility and permeability in biological assays.

Physicochemical Profiling ADME Prediction Drug Design

Comparison of Calculated Acid Dissociation Constant (pKa) Between 3-Cyano and 4-Cyano Isomers

The pKa of the carboxylic acid group dictates the ionization state at physiological pH, influencing solubility and membrane permeability. The 4-cyanocyclohexane-1-carboxylic acid isomer has a predicted pKa of 4.46 ± 0.10 . While an experimentally determined or predicted pKa for the 3-cyano isomer was not located in accessible databases, the regioisomeric difference in cyano group placement is expected to exert a distinct inductive effect on the carboxylic acid pKa. The electron-withdrawing cyano group at the 3-position will influence acidity differently than at the 4-position due to altered through-bond and through-space electronic effects.

Physicochemical Profiling Ionization State Formulation Science

Distinct Synthetic Utility: 3-Cyano Isomer as a Non-Interchangeable Building Block

In structure-activity relationship (SAR) studies, the relative spatial orientation of functional groups is a critical determinant of biological activity. The 3-cyanocyclohexane-1-carboxylic acid scaffold presents the carboxylic acid and cyano groups in a 1,3-relationship on the cyclohexane ring, a distinct geometric arrangement compared to the 1,4-relationship in the 4-cyano isomer or the 1,2-relationship in the 2-cyano isomer. This difference translates to distinct molecular vectors for further derivatization and distinct conformational preferences . The 3-cyano isomer is specifically claimed in patents as a distinct starting material, underscoring its non-interchangeable nature [1].

Medicinal Chemistry Scaffold Hopping SAR Studies

Recommended Procurement-Driven Applications for 3-Cyanocyclohexane-1-carboxylic Acid Based on Differentiated Evidence


Synthesis of Dicyanocyclohexane and Bis(aminomethyl)cyclohexane Derivatives

3-Cyanocyclohexane-1-carboxylic acid serves as a patent-validated starting material for the production of dicyanocyclohexane via cyanation with an ammonia source. The resulting dicyanocyclohexane is a key precursor to bis(aminomethyl)cyclohexane, an industrially important monomer for epoxy curing agents, polyamides, and polyurethanes [1]. Procurement of the 3-cyano isomer provides a functionally equivalent alternative to the 4-cyano isomer within this specific process space, potentially offering supply chain diversification.

Medicinal Chemistry Scaffold Exploration and SAR Studies

The 1,3-disubstituted cyclohexane geometry of 3-cyanocyclohexane-1-carboxylic acid presents a distinct spatial arrangement of the cyano and carboxylic acid groups compared to the more common 1,4-disubstituted isomer [1]. This scaffold can be employed in medicinal chemistry programs to probe novel chemical space, explore alternative binding modes, or navigate intellectual property landscapes where 4-cyano analogs are already claimed.

Physicochemical Property Modulation in Drug Candidate Optimization

The calculated LogP of 3-cyanocyclohexane-1-carboxylic acid (1.40098) is lower than that of the 1-cyano isomer (1.6958122), suggesting moderately higher aqueous solubility [1]. This property difference may be exploited in lead optimization to fine-tune lipophilicity and solubility without altering the core pharmacophore. Researchers can procure the 3-cyano isomer to empirically evaluate its impact on ADME properties relative to other cyanocyclohexane carboxylic acid regioisomers.

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